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Compound of Interest

Compound Name: 2-Bromo-5-methylaniline

Cat. No.: B1276313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key regioselective reactions

involving 2-Bromo-5-methylaniline, a versatile building block in organic synthesis. The

protocols detailed below are essential for the development of novel pharmaceutical and

agrochemical compounds.

Introduction to Regioselectivity
The regioselectivity of reactions involving 2-Bromo-5-methylaniline is primarily dictated by the

electronic and steric effects of the bromo, amino, and methyl substituents on the aromatic ring.

The amino group is a potent ortho-, para-director and activating group, while the bromo group

is an ortho-, para-director and deactivating group. The methyl group is a weak ortho-, para-

director and activating group. The interplay of these effects governs the position of substitution

in electrophilic aromatic substitution reactions and the reactivity of the C-Br bond in cross-

coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of 2-Bromo-5-methylaniline is amenable to various

palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon
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and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex

molecular architectures.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting

an organohalide with an organoboron compound.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data:

While specific data for 2-Bromo-5-methylaniline is not readily available in all cases, the

following table presents typical yields for the Suzuki coupling of a closely related substrate, 4-

bromo-2-methylaniline, which can serve as a predictive model.[1][2]

Entry
Arylboronic
Acid

Catalyst
(mol%)

Base Solvent Yield (%)

1

3-Chloro-4-

fluorophenylb

oronic acid

Pd(PPh₃)₄ (5) K₃PO₄ Toluene/H₂O 33-44

2

4-

Chlorophenyl

boronic acid

Pd(PPh₃)₄ (5) K₃PO₄ Toluene/H₂O 40-51

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[3]

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or

nitrogen), combine 2-Bromo-5-methylaniline (1.0 mmol, 1.0 equiv), the arylboronic acid

(1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or

K₃PO₄, 2.0-3.0 equiv).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene, dioxane, or 2-MeTHF) and water (e.g., 4:1 v/v).[3]
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Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80

to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.

Combine Reactants:
2-Bromo-5-methylaniline,

Arylboronic acid, Pd Catalyst, Base
Add Degassed Solvent Heat and Stir Reaction Monitoring (TLC/LC-MS) Work-up:

Dilution, Washing
Completion Purification:

Column Chromatography Characterization

Click to download full resolution via product page

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl

halide with an amine. This reaction is highly valuable for the synthesis of N-arylated

compounds.

Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data:

The following table provides representative yields for the Buchwald-Hartwig amination of

various aryl bromides with different amines, which can be extrapolated to reactions with 2-
Bromo-5-methylaniline.[4][5][6]
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Entry Amine
Catalyst/Lig
and (mol%)

Base Solvent Yield (%)

1 Morpholine

[Pd(allyl)Cl]₂

(1) / t-

BuXPhos (4)

t-BuOLi Toluene 98

2 Carbazole

[Pd(allyl)Cl]₂

(1) / t-

BuXPhos (4)

Cs₂CO₃ Toluene 96

3 Aniline
Pd(OAc)₂ (2)

/ XPhos (4)
NaOt-Bu Toluene 85-95

4 Alkylamine
Pd₂(dba)₃ (1)

/ RuPhos (2)
NaOt-Bu Dioxane 80-95

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[7]

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a

palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂), a suitable phosphine ligand (e.g.,

XPhos, RuPhos, or t-BuXPhos), and a strong base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃).

Reagent Addition: Add 2-Bromo-5-methylaniline (1.0 equiv) and the amine (1.2 equiv) to

the tube, followed by the addition of an anhydrous solvent (e.g., toluene or dioxane).

Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a

temperature typically between 80 and 110 °C. Monitor the reaction's progress.

Work-up: After completion, cool the mixture, dilute with an organic solvent, and filter through

a pad of celite to remove inorganic salts and the catalyst.

Purification: Concentrate the filtrate and purify the residue by column chromatography.
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Combine in Glovebox:
Pd Precatalyst, Ligand, Base

Add Reactants:
2-Bromo-5-methylaniline, Amine, Solvent Seal and Heat Monitor Reaction Work-up:

Cool, Dilute, Filter
Completion

Purification Product Characterization

2-Bromo-5-methylaniline

NH2

Most Probable
Substitution Site

o,p-director
(strong activator)

C6

o,p-director
(strong activator)

Br

o,p-director
(deactivator)

o,p-director
(deactivator)

CH3

o,p-director
(weak activator)

o,p-director
(weak activator)

C2

o,p-director
(weak activator)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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